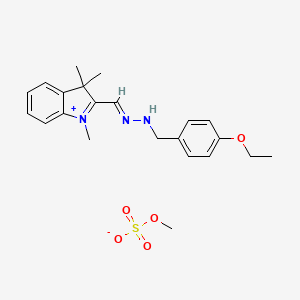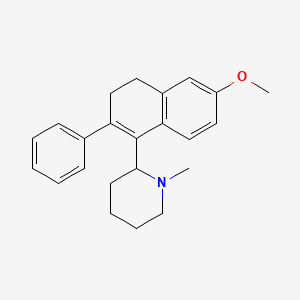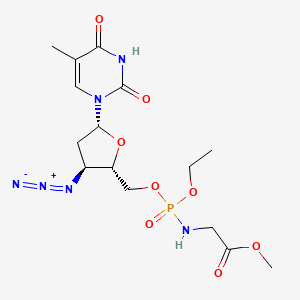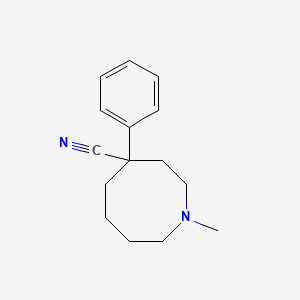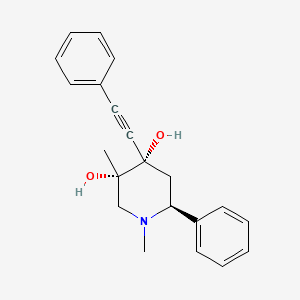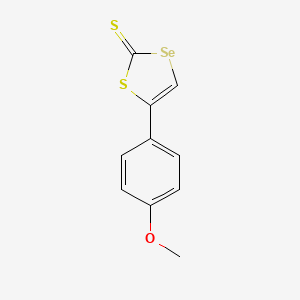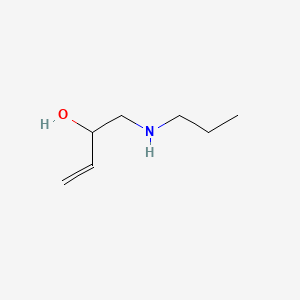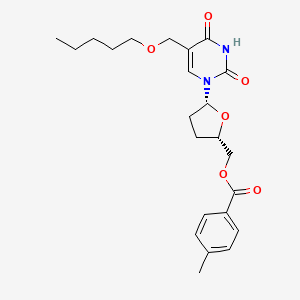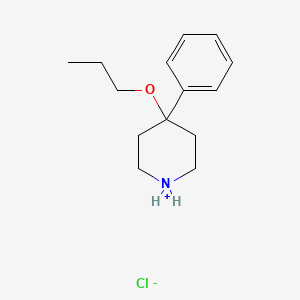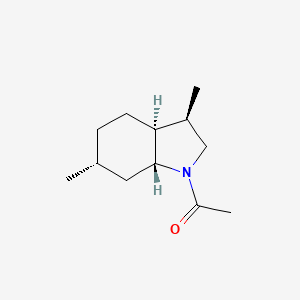
Ethanone, 1-(hexahydrodimethyl-1H-benzindenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(hexahydrodimethyl-1H-benzindenyl)- typically involves the reaction of hexahydrodimethyl-1H-benzindenyl derivatives with ethanone under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(hexahydrodimethyl-1H-benzindenyl)- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethanone, 1-(hexahydrodimethyl-1H-benzindenyl)- has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethanone, 1-(hexahydrodimethyl-1H-benzindenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(2,3,6,7,8,9-hexahydro-1,1-dimethyl-1H-benz(g)inden-4-yl) .
- Ethanone, 1-(2,3,5,6,7,8-hexahydro-1,1-dimethyl-1H-benz(f)inden-4-yl) .
- Ethanone, 1-(2,3,6,7,8,9-hexahydro-1,1-dimethyl-1H-benz(g)inden-5-yl) .
Uniqueness
Ethanone, 1-(hexahydrodimethyl-1H-benzindenyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties . Its hexahydrodimethyl-1H-benzindenyl group provides a unique steric and electronic environment, influencing its reactivity and interactions with other molecules .
Properties
CAS No. |
96792-67-5 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-[(3R,3aS,6R,7aR)-3,6-dimethyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]ethanone |
InChI |
InChI=1S/C12H21NO/c1-8-4-5-11-9(2)7-13(10(3)14)12(11)6-8/h8-9,11-12H,4-7H2,1-3H3/t8-,9+,11+,12-/m1/s1 |
InChI Key |
IYQXQRZPAZBRCU-LLHIFLOGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](CN([C@@H]2C1)C(=O)C)C |
Canonical SMILES |
CC1CCC2C(CN(C2C1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


